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Compound of Interest

Compound Name: Ethyl 4-morpholinobenzoate

Cat. No.: B012629

An In-Depth Technical Guide to Ethyl 4-
morpholinobenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 4-morpholinobenzoate, a
molecule of interest in medicinal chemistry. This document details its chemical identity,
molecular structure, physicochemical properties, synthesis, and spectral data.

Chemical Identity and Molecular Structure
CAS Number: 19614-15-4

Molecular Formula: C13H17NOs
IUPAC Name: Ethyl 4-(morpholin-4-yl)benzoate
Molecular Weight: 235.28 g/mol

Chemical Structure:
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The molecular architecture of Ethyl 4-morpholinobenzoate features a central benzene ring
substituted at the 1- and 4-positions. An ethyl ester group (-COOCH2CHs3) is attached at the 1-
position, and a morpholine ring is connected via its nitrogen atom to the 4-position. The

morpholine ring is a saturated six-membered heterocycle containing both an oxygen and a

nitrogen atom.

Physicochemical Properties

A summary of the key physicochemical properties of Ethyl 4-morpholinobenzoate is

presented in the table below for easy reference.

Property Value Reference
Melting Point 86 - 88 °C [1]

Boiling Point 383.8+£37.0 °C (Predicted)

Density 1.135+0.06 g/cm3 (Predicted)

Refractive Index

1.534 (Predicted)

Flash Point

185.9°C (Predicted)

[1]

Vapor Pressure

4.29E-06mmHg at 25°C
(Predicted)

[1]

Synthesis
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While a specific, detailed experimental protocol for the synthesis of Ethyl 4-
morpholinobenzoate is not readily available in the searched literature, a general and plausible
synthetic pathway can be inferred from standard organic chemistry principles. The synthesis
would likely involve the nucleophilic aromatic substitution of a suitable starting material, such as
ethyl 4-halobenzoate (e.g., ethyl 4-fluorobenzoate or ethyl 4-chlorobenzoate), with morpholine.

A generalized experimental protocol for such a reaction is outlined below. Please note that
optimization of reaction conditions (solvent, temperature, reaction time, and catalyst) would be
necessary to achieve a high yield and purity of the desired product.

General Experimental Protocol: Synthesis of Ethyl 4-
morpholinobenzoate

Materials:

o Ethyl 4-fluorobenzoate (or other suitable ethyl 4-halobenzoate)
e Morpholine

e Asuitable base (e.g., potassium carbonate, triethylamine)

» A high-boiling point polar aprotic solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide
(DMSOQ))

o Ethyl acetate

e Brine (saturated agueous sodium chloride solution)
e Anhydrous magnesium sulfate or sodium sulfate

« Silica gel for column chromatography

Procedure:

» To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl 4-
fluorobenzoate (1 equivalent), morpholine (1.1-1.5 equivalents), and a suitable base (e.qg.,
potassium carbonate, 2-3 equivalents).
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e Add a sufficient amount of a high-boiling point polar aprotic solvent (e.g., DMF or DMSO) to
dissolve the reactants.

o Heat the reaction mixture to a temperature between 100-150 °C and stir for several hours.
The progress of the reaction should be monitored by thin-layer chromatography (TLC).

e Upon completion of the reaction (as indicated by TLC), allow the mixture to cool to room
temperature.

e Pour the reaction mixture into a separatory funnel containing water and extract the product
with ethyl acetate (3 x volume of the aqueous layer).

o Combine the organic layers and wash with water and then with brine to remove the solvent
and any remaining base.

» Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and
concentrate the solvent under reduced pressure to obtain the crude product.

» Purify the crude product by flash column chromatography on silica gel using an appropriate
eluent system (e.g., a mixture of hexane and ethyl acetate) to afford pure Ethyl 4-
morpholinobenzoate.

Logical Workflow for Synthesis:

Ethyl 4-fluorobenzoate + Nucleophilic Aromatic Substitution Aqueous Workup . 3
Morpholine + Base (Solvent, Heat) & Extraction Column Chromatography Ethyl 4-morpholinobenzoate

Click to download full resolution via product page

Caption: General workflow for the synthesis of Ethyl 4-morpholinobenzoate.

Spectroscopic Data

Detailed assigned spectroscopic data for Ethyl 4-morpholinobenzoate is not explicitly
available in the provided search results. However, based on the known chemical shifts and
fragmentation patterns of similar molecules, the following are the expected spectral
characteristics.
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'H NMR (Proton Nuclear Magnetic Resonance)

Aromatic Protons: Two doublets in the aromatic region (typically  6.8-8.0 ppm). The protons
ortho to the ester group would appear downfield compared to the protons ortho to the
morpholine group due to the electron-withdrawing nature of the ester.

Ethyl Group Protons: A quartet for the -OCHz2- protons (typically 6 4.2-4.4 ppm) and a triplet
for the -CHs protons (typically 6 1.2-1.4 ppm).

Morpholine Protons: Two triplets (or more complex multiplets) for the methylene protons of
the morpholine ring. The protons adjacent to the nitrogen (-N-CHz-) would likely appear
around 6 3.2-3.4 ppm, and the protons adjacent to the oxygen (-O-CHz-) would be expected
around o 3.8-4.0 ppm.

13C NMR (Carbon-13 Nuclear Magnetic Resonance)

Carbonyl Carbon: A signal in the downfield region, typically around & 165-170 ppm for the
ester carbonyl.

Aromatic Carbons: Four signals in the aromatic region (6 110-155 ppm). The carbon
attached to the ester group and the carbon attached to the morpholine nitrogen will have
distinct chemical shifts.

Ethyl Group Carbons: Two signals, one for the -OCHz- carbon (around & 60-62 ppm) and
one for the -CHs carbon (around & 14-15 ppm).

Morpholine Carbons: Two signals for the methylene carbons of the morpholine ring, one for
the carbons adjacent to the nitrogen and one for the carbons adjacent to the oxygen.

FT-IR (Fourier-Transform Infrared) Spectroscopy

C=0 Stretch: A strong absorption band around 1700-1720 cm~1 characteristic of the ester
carbonyl group.

C-O Stretch: Absorption bands in the region of 1250-1300 cm~* and 1100-1150 cm—?
corresponding to the C-O stretching of the ester and the ether linkage in the morpholine ring.

C-N Stretch: An absorption band in the region of 1200-1250 cm~1.
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e Aromatic C-H Stretch: Peaks above 3000 cm™1,

¢ Aliphatic C-H Stretch: Peaks just below 3000 cm~1.

Mass Spectrometry (MS)

The electron ionization (El) mass spectrum is expected to show a molecular ion peak [M]* at
m/z 235. Key fragmentation patterns would likely involve the loss of the ethoxy group (-
OCH2CHs, 45 Da) to give a fragment at m/z 190, and subsequent fragmentation of the
morpholine ring.

Applications in Drug Development

The morpholine moiety is considered a "privileged scaffold" in medicinal chemistry due to its
frequent appearance in biologically active compounds and its favorable pharmacokinetic
properties, such as improving aqueous solubility and metabolic stability.

While specific biological activities or drug development applications for Ethyl 4-
morpholinobenzoate have not been detailed in the available search results, its structural
motifs suggest potential as a building block or lead compound in drug discovery programs. The
presence of the morpholine ring, coupled with the ester functionality which can be hydrolyzed
or modified, makes it an attractive starting point for the synthesis of a library of derivatives for
screening against various biological targets.

Derivatives of 4-aminobenzoic acid, which has a similar core structure, have been investigated
for a wide range of therapeutic applications, including as anti-inflammatory and antimicrobial
agents. Therefore, it is plausible that Ethyl 4-morpholinobenzoate and its derivatives could be
explored for similar activities.

Signaling Pathway Diagram (Hypothetical):

As no specific signaling pathway involving Ethyl 4-morpholinobenzoate has been identified, a
hypothetical diagram illustrating its potential role as a kinase inhibitor (a common target for
morpholine-containing drugs) is presented below.
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Caption: Hypothetical inhibition of a kinase signaling pathway by Ethyl 4-
morpholinobenzoate.

This guide provides a foundational understanding of Ethyl 4-morpholinobenzoate based on
available information. Further experimental investigation is required to fully elucidate its
synthesis, spectral properties, and potential as a pharmacologically active agent.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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